Fluorine-Mediated Lipophilicity Modulation: 2-Fluorophenylsulfonyl vs. Cyclohexanesulfonyl vs. 2-Chlorophenylsulfonyl Analogs
The 2-fluorobenzenesulfonyl substituent confers a distinct lipophilicity profile relative to non-fluorinated or differently halogenated analogs. The target compound has a computed XLogP3 of 2.6 [1]. The cyclohexanesulfonyl analog (CAS 2309186-64-7) replaces the aromatic fluorophenyl group with a saturated cyclohexyl ring, eliminating the contribution of aromaticity and fluorine to logP and resulting in a different hydrogen-bond acceptor landscape [2]. The 2-chlorobenzylsulfonyl analog (CAS not assigned) replaces fluorine with chlorine and the phenyl ring with a benzyl group, introducing additional rotatable bonds and altering both lipophilicity and metabolic stability . In sulfonylpiperidine TMK inhibitor series, fluorine substitution on the aryl ring has been shown to affect both potency and selectivity through electronic modulation of the sulfonyl group [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Cyclohexanesulfonyl analog (CAS 2309186-64-7): XLogP3 value not publicly disclosed; structurally predicted to be lower due to loss of aromatic carbons and fluorine. 2-Chlorobenzylsulfonyl analog: XLogP3 value not publicly disclosed; structurally predicted to differ due to Cl-for-F substitution and benzyl linker. |
| Quantified Difference | Quantitative XLogP3 comparator data are not publicly available for these analogs; differentiation is based on structural features with known lipophilicity contributions (aromatic fluorine, chlorine, benzyl vs. phenyl). |
| Conditions | Computed using XLogP3 algorithm as reported on kuujia.com for the target compound [1]. |
Why This Matters
For medicinal chemistry procurement, the XLogP3 of 2.6 places this compound in a favorable range for oral bioavailability (Lipinski Rule of Five), and the fluorinated aryl group offers potential metabolic stability advantages over non-fluorinated or chlorinated analogs, making it a preferred starting scaffold for lead optimization programs targeting intracellular enzymes.
- [1] Kuujia.com. CAS No. 2319639-88-6: computed properties including XLogP3 = 2.6, TPSA = 80.8 Ų. View Source
- [2] Kuujia.com. CAS No. 2309186-64-7: 4-{1-(Cyclohexanesulfonyl)piperidin-4-ylmethoxy}-6-methylpyrimidine. Product listing. View Source
- [3] Martínez-Botella G, Loch JT, Green OM, et al. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013;23(1):169-173. doi:10.1016/j.bmcl.2012.10.107 View Source
